Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate
Description
Bis((S-(R,S))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate, commonly known as ephedrine sulfate (CAS 134-72-5), is a quaternary ammonium sulfate compound with the molecular formula 2(C10H15NO)·H2O4S and a molecular weight of 428.54 g/mol . It is a stereochemically complex molecule featuring a β-hydroxy-α-methylphenethyl group linked to a methylammonium moiety, with the sulfate anion balancing the charge . The compound is pharmacologically significant as a sympathomimetic agent, primarily used for its bronchodilator and decongestant properties .
Properties
IUPAC Name |
[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQBDOACNULDN-LMDBBIMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C.C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93918-98-0 | |
| Record name | Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093918980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[[S-(R*,S*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of beta-hydroxy-alpha-methylphenethylamine, which is a crucial intermediate.
Chiral Resolution: The racemic mixture of beta-hydroxy-alpha-methylphenethylamine is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.
Methylation: The resolved amine is then methylated using methyl iodide or a similar methylating agent under basic conditions to form the methylammonium derivative.
Sulphate Formation: Finally, the methylammonium derivative is reacted with sulfuric acid to form the sulfate salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution and methylation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylammonium group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate, also known as Bis[[S-(R*,R*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate, has the molecular formula C20H32N2O6S and a molecular weight of 428.5 g/mol . It is also known by the synonyms 93918-98-0, EINECS 299-980-2, and [(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;sulfate . The PubChem CID for this compound is 44153018 .
Based on the provided search results, this compound is a component of desloratadine/pseudoephedrine formulations .
Safety and Hazard Information
- Routes of Exposure The primary routes of exposure are ingestion, inhalation, and skin and eye contact .
- Reactivity This substance can react with strong oxidizing agents . It is stable under normal conditions, and no hazardous decomposition products are known .
- Toxicity
- Irritation and Corrosion
- Carcinogenicity Oral administration in rats and mice for 2 years resulted in negative findings .
- Genotoxicity In vitro bacterial reverse mutation assay was negative .
Applications in Research
While the provided search results do not directly specify applications of this compound, they do provide some related context:
- ** связь to Ephedrine and Pseudoephedrine:** this compound appears related to ephedrine and pseudoephedrine, which are sympathomimetic amines . Pseudoephedrine sulfate is the sulfate salt form of pseudoephedrine, a diastereomer of ephedrine with sympathomimetic properties .
- Norcoclaurine Synthase (NCS) Research : NCS is involved in plant alkaloid biosynthesis and catalyzes a Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, an intermediate in benzylisoquinoline alkaloid biosynthesis . NCS can accept a range of aldehydes and ketones to generate tetrahydroisoquinolines, which are found in biologically active molecules .
- Tryptophan-Kynurenine Metabolism : Studies on the kynurenine (KYN) pathway reveal the dual antioxidant and pro-oxidant properties of metabolites like KYN, KYNA, and 3-HAA, suggesting complex roles in cellular processes and potential therapeutic applications in neurodegenerative and immune-mediated disorders .
Mechanism of Action
The mechanism by which Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate exerts its effects involves its interaction with specific molecular targets. The chiral centers in the compound allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. This stereospecific interaction is crucial for its activity in biological systems.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Melting point: 248–250°C
- Safety profile: Classified as harmful if swallowed (R22) and requires precautions to avoid inhalation (S22) and eye contact (S25) .
Comparison with Similar Compounds
Ephedrine sulfate belongs to a broader class of quaternary ammonium sulfates and pharmacologically active sulfates. Below is a structured comparison with structurally and functionally analogous compounds:
Structural Analogs: Quaternary Ammonium Sulfates
Key Structural Differences :
- Ephedrine sulfate’s R,S stereochemistry distinguishes it from stereoisomers like theS-(R,R) variant, which may exhibit divergent receptor binding or metabolic stability .
- Compared to Tris(2-hydroxyethyl)methylammonium methylsulfate, ephedrine sulfate’s aromatic phenethyl group enhances its CNS activity, whereas hydroxyethyl substituents favor industrial applications .
Pharmacological Analogs: Sulfate-Containing Drugs
Functional Contrasts :
- Atropine sulfate : Targets parasympathetic nervous system (anticholinergic effects), whereas ephedrine sulfate acts on adrenergic receptors .
- Magnesium sulfate : Utilized for electrolyte replenishment or eclampsia management, contrasting with ephedrine’s stimulant effects .
Critical Analysis of Research Findings
- Stereochemical Impact : Ephedrine sulfate’s R,S configuration is critical for its adrenergic activity, as evidenced by its structural analogs with altered stereochemistry showing reduced efficacy .
- Safety Profile: Unlike inorganic sulfates (e.g., magnesium sulfate), ephedrine sulfate’s organic ammonium component introduces neuroactive risks, necessitating strict dosage control .
- Industrial vs. Pharmaceutical Use : Quaternary ammonium sulfates with hydroxyethyl groups (e.g., Tris(2-hydroxyethyl)methylammonium methylsulfate) prioritize surfactant properties over bioactivity, highlighting the role of functional groups in application .
Biological Activity
Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a beta-hydroxy group and an ammonium moiety. Its molecular formula and structural configuration play critical roles in its biological activity.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 356.44 g/mol
Research indicates that this compound exhibits several biological activities:
- Adrenergic Activity : The compound has been shown to interact with adrenergic receptors, potentially influencing cardiovascular functions. Similar compounds have demonstrated stimulant effects on beta-adrenergic receptors, indicating a possible role in treating cardiovascular disorders .
- Neurotransmitter Modulation : It may impact neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Cardiovascular Effects : In animal models, the compound exhibited significant cardiac stimulation without the excessive side effects associated with traditional beta-adrenergic agonists. This suggests a potential therapeutic use in managing heart conditions .
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter levels could contribute to this effect .
Case Studies
- Case Study 1 : A study involving conscious dogs showed that the compound effectively reduced tachycardia induced by isoprenaline, with a 50-60% blockade compared to 70-80% for propranolol. This highlights its potential as a safer alternative in managing heart rate during stress conditions .
- Case Study 2 : In vitro studies demonstrated that the compound could enhance dopamine release in neuronal cultures, suggesting its role as a potential treatment for conditions like depression or ADHD where dopaminergic signaling is impaired .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Side Effects | Therapeutic Use |
|---|---|---|---|
| Propranolol | Beta-blocker | CNS effects | Hypertension |
| This compound | Adrenergic stimulation, neuroprotection | Minimal | Cardiovascular disorders |
Q & A
Q. How do researchers address discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Methodological Answer : Compare dose-response curves in both models using identical exposure conditions (72h, 5% CO₂). For spheroids, normalize viability to ATP content and hypoxia markers (HIF-1α ELISA). Confocal imaging (Calcein-AM/PI staining) quantifies penetration depth and necrotic core formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
